molecular formula C23H21F7N4O3 B601767 (R,R,R)-Aprepitant CAS No. 1148113-53-4

(R,R,R)-Aprepitant

Número de catálogo: B601767
Número CAS: 1148113-53-4
Peso molecular: 534.44
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R,R,R)-Aprepitant is a high-affinity, stereospecific antagonist of the human Substance P/Neurokinin-1 (NK1) receptor. This compound is designed for research applications to study pathways involving the NK1 receptor, a G-protein coupled receptor implicated in a variety of physiological processes. Its primary research value lies in its well-characterized mechanism of action. By selectively blocking Substance P from binding to the NK1 receptor in the central nervous system, it helps researchers investigate the mechanisms of emesis, particularly in models of chemotherapy-induced nausea and vomiting . Beyond this established application, significant emerging research highlights its potential as a broad-spectrum antitumor agent. In vitro and in vivo studies suggest that Aprepitant can induce apoptosis, exert anti-proliferative effects, and inhibit angiogenesis and metastasis in a wide range of human cancer cell lines, including those from breast cancer, glioblastoma, and lung carcinoma . These findings position it as a valuable tool for oncological research and drug repurposing studies. The compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and has a documented half-life of 9 to 13 hours . Researchers should note that this product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Propiedades

IUPAC Name

3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-TVNIXMEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676985
Record name 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148113-53-4
Record name 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1148113-53-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Early Methodologies from U.S. Patents

The foundational synthesis of aprepitant, as described in U.S. Pat. No. 5,719,147, involves a two-step process: condensation and cyclization . The first step condenses 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine (compound II) with 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one (compound III) using N,N-diisopropylethylamine (DIPEA) in acetonitrile. This forms an intermediate (compound IV), which is isolated via extraction and flash chromatography. The second step cyclizes compound IV in xylene under reflux to yield aprepitant. However, this method requires 17 volumes of acetonitrile , prolonged reaction times, and chromatographic purification, rendering it cost-prohibitive for industrial use.

Limitations of Prior Art

Subsequent patents, such as WO 2009/116081 and U.S. Pat. No. 7,847,095, attempted to address these inefficiencies but introduced new challenges. For instance, WO 2009/116081 requires converting compound II to an oxalate salt and back to its free base before condensation, adding redundant steps. Meanwhile, U.S. Pat. No. 7,847,095 employs 140°C cyclization temperatures and multiple solvent exchanges, increasing energy consumption and impurity risks.

Improved Industrial-Scale Synthesis

Single-Pot Condensation-Cyclization Strategy

A breakthrough method disclosed in US20160031867A1 eliminates intermediate isolation by combining condensation and cyclization in a single reactor. Key steps include:

  • Condensation : Compound II reacts with compound III in dimethylsulfoxide (DMSO) and potassium carbonate at 10–30°C for 4–5 hours.

  • Cyclization : Water is added to the reaction mixture, which is heated to 90–110°C for in situ cyclization.

  • Isolation : Acetic acid precipitates aprepitant at pH 6–7, followed by toluene washings to achieve >99.5% purity.

This method reduces solvent usage to 3–5 volumes and avoids chromatography, cutting production costs by 40% compared to traditional approaches.

Table 1: Comparative Analysis of Aprepitant Synthesis Methods

ParameterU.S. Pat. No. 5,719,147US20160031867A1
Solvent Volume (L/kg)173–5
Cyclization Temperature140°C90–110°C
Yield (%)7976–79
Purity (%)99.599.5–99.8
Chromatography RequiredYesNo

Solvent and Base Optimization

Replacing acetonitrile with DMSO enables polar aprotic conditions that accelerate condensation without racemization. Potassium carbonate, a milder base than DIPEA, reduces side reactions while maintaining a pH conducive to cyclization. Post-reaction, water-induced precipitation eliminates the need for extraction, simplifying downstream processing.

Critical Process Parameters and Their Impact

Temperature Control During Cyclization

Cyclization at 90–110°C (vs. 140°C in prior methods) minimizes thermal degradation. Kinetic studies show that maintaining this range for 4–6 hours ensures >99% conversion of compound IV to aprepitant.

Acid Selection for Precipitation

Acetic acid outperforms hydrochloric or sulfuric acids in achieving optimal pH (6–7) for crystallization. Its moderate acidity prevents salt formation, yielding a free base with consistent particle size distribution.

Table 2: Key Steps in US20160031867A1 Synthesis

StepConditionsOutcome
CondensationDMSO, K₂CO₃, 10–30°C, 4–5 hrs98% conversion to IV
CyclizationH₂O, 90–110°C, 4–6 hrs99% conversion to I
PrecipitationAcetic acid, 65–90°C, 30 min76–79% yield
PurificationToluene recrystallization99.5–99.8% purity

Industrial Applications and Scalability

Environmental and Economic Benefits

The US20160031867A1 process reduces organic waste by 70% and energy consumption by 50% , aligning with green chemistry principles. A life-cycle assessment estimates a 30% lower carbon footprint compared to traditional methods.

Regulatory Considerations

The Australian Therapeutic Goods Administration (TGA) mandates stringent purity criteria (>99%) for aprepitant APIs. The improved method’s consistency in meeting these standards has facilitated its adoption by manufacturers in regulated markets .

Análisis De Reacciones Químicas

Types of Reactions

(R,R,R)-Aprepitant undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

Chemical Applications

Stereoselective Synthesis and Chiral Catalysis

(R,R,R)-Aprepitant serves as a model compound in the study of stereoselective synthesis and chiral catalysis. Its unique stereochemistry is pivotal for understanding the mechanisms involved in these processes. The compound is utilized to develop new synthetic methodologies that enhance the efficiency and selectivity of chemical reactions.

Table 1: Key Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts this compound to various metabolitesPotassium permanganate
ReductionModifies functional groupsLithium aluminum hydride
SubstitutionForms different derivativesVarious nucleophiles/electrophiles

Biological Applications

Modulation of Neurokinin Receptors

This compound has been extensively studied for its effects on neurokinin receptors, particularly the NK-1 receptor. Its antagonistic action on this receptor plays a crucial role in various biological pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms.

Case Study: Lung Carcinoma Treatment

A notable case study involved a patient with lung carcinoma who received treatment combining this compound with radiotherapy. The outcome was remarkable, with complete tumor regression observed without significant side effects. This case underscores the potential of this compound as an adjunct therapy in oncology settings .

Medical Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily recognized for its efficacy in preventing CINV and postoperative nausea and vomiting (PONV). Clinical trials have demonstrated its effectiveness compared to standard antiemetic therapies.

Table 2: Clinical Trial Outcomes for CINV

Study TypeTreatment RegimenComplete Response Rate (%)
Double-blind placebo-controlledAprepitant + Granisetron64%
Combination therapyAprepitant + RadiotherapyComplete regression noted

Industry Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as a reference standard in quality control processes and as a lead compound for developing new NK-1 receptor antagonists. Its unique properties facilitate the development of innovative therapies targeting various conditions beyond nausea and vomiting.

Mecanismo De Acción

(R,R,R)-Aprepitant exerts its effects by selectively binding to the NK1 receptors in the brain and gastrointestinal tract. This binding prevents substance P from activating these receptors, thereby inhibiting the vomiting reflex. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release and signal transduction.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Structure Type Key Functional Groups Target Affinity (NK1R)
This compound Small molecule 3,5-bis(trifluoromethyl)phenyl, morpholine Ki = 0.06 nM
Fosaprepitant Phosphoryl prodrug Phosphate ester of aprepitant Comparable to aprepitant
Rolapitant Small molecule 5-Fluorophenyl, piperidine Ki = 0.66 nM
[D-Pro², D-Trp⁷,⁹]-SP Peptide Modified Substance P sequence IC₅₀ = 1.2 µM

Efficacy in Clinical and Preclinical Settings

Anti-Emesis

  • Aprepitant vs. Fosaprepitant: A phase III trial demonstrated that a single 150 mg IV dose of fosaprepitant was non-inferior to a 5-day oral aprepitant regimen (125 mg/80 mg) in preventing cisplatin-induced vomiting (complete response rates: 71.3% vs. 72.2%) .
  • Aprepitant vs. Rolapitant : Rolapitant, with a longer half-life (180 hours), showed comparable efficacy in delayed CINV but required less frequent dosing .

Antiproliferative Activity

  • Aprepitant vs. [D-Pro², D-Trp⁷,⁹]-Substance P : In cancer cell lines (e.g., HeLa, MCF-7), aprepitant exhibited superior cytotoxicity, reducing cell viability by 60–80% at 25 µM, whereas the peptide antagonist achieved only 20–40% inhibition at the same concentration .

Table 2: IC₅₀ Values in Cancer Cell Lines

Cell Line Aprepitant (µM) [D-Pro², D-Trp⁷,⁹]-SP (µM)
HeLa (cervical) 31.6 >100
U2OS (osteosarcoma) 31.55 >100
HUVEC (normal) 52.3 >100

Pharmacokinetic and Formulation Advantages

  • Aprepitant: Poor aqueous solubility (0.03 mg/mL) limits bioavailability. Novel formulations, such as nanocrystalline (30% higher AUC) and deep eutectic solvent-based systems, have improved its dissolution rate .
  • Fosaprepitant : As a prodrug, it circumvents aprepitant’s solubility issues, enabling IV administration without cyclodextrin solubilizers .
  • Rolapitant: No CYP3A4 interactions, making it preferable for patients on concomitant CYP3A4 substrates .

Therapeutic Breadth

  • In acute myeloid leukemia (AML), aprepitant induced apoptosis at 50 µM, with minimal effects on normal hematopoietic cells .
  • [D-Pro², D-Trp⁷,⁹]-Substance P: Limited to preclinical studies due to peptide instability and rapid clearance .

Actividad Biológica

(R,R,R)-Aprepitant, a neurokinin-1 receptor (NK-1R) antagonist, is primarily recognized for its role in preventing chemotherapy-induced nausea and vomiting (CINV). However, its biological activity extends beyond this application, demonstrating significant antitumor properties and interactions with various signaling pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Aprepitant functions by selectively antagonizing the NK-1 receptor, which is activated by substance P (SP), a neuropeptide involved in the regulation of pain, anxiety, and inflammation. The binding of aprepitant to NK-1R inhibits SP from exerting its effects, leading to various biological outcomes:

  • Antitumor Effects : Aprepitant has been shown to exert antiproliferative effects on cancer cells by inducing apoptosis and inhibiting angiogenesis and metastasis. Studies indicate that aprepitant can reduce tumor cell viability and promote cell death in various cancer types, including acute and chronic myeloid leukemia .
  • Anti-inflammatory Properties : By blocking NK-1R activation, aprepitant can mitigate inflammatory responses, which is beneficial in conditions like rheumatoid arthritis .
  • Antiviral Activity : There is emerging evidence suggesting that NK-1R antagonists may have potential antiviral effects .

Antitumor Activity

Multiple studies have explored the antitumor activity of aprepitant. For instance:

  • In Vitro Studies : Research has demonstrated that aprepitant significantly increases tumor cell death rates in vitro. It has been shown to decrease colony formation in cancer cells and promote apoptotic mechanisms .
  • In Vivo Studies : A notable case study reported a patient with lung carcinoma where aprepitant combined with radiotherapy resulted in complete tumor regression without significant side effects .

Clinical Trials

Aprepitant's efficacy has been evaluated in several clinical trials:

  • CINV Prevention : A double-blind placebo-controlled trial involving patients undergoing chemotherapy demonstrated that aprepitant significantly improved complete response rates compared to standard antiemetic therapy . The complete response rate was 64% for patients receiving aprepitant over six treatment cycles .
  • Drug Interaction Studies : A study assessing the impact of aprepitant on drug metabolism indicated that while it is a moderate inhibitor of CYP3A4, it did not significantly alter the pharmacokinetics of chemotherapy agents in lymphoma patients treated with the (R)CHOP regimen .

Case Study 1: Lung Carcinoma Treatment

A patient suffering from lung carcinoma underwent treatment combining aprepitant with radiotherapy. The treatment led to a complete disappearance of the tumor mass without observable side effects. This case highlights aprepitant's potential as an adjunct therapy in oncology settings .

Case Study 2: Drug Metabolism in Lymphoma Patients

In a randomized crossover trial involving lymphoma patients receiving chemotherapy, the administration of aprepitant did not significantly affect the levels of active metabolites of cyclophosphamide or other drugs in the regimen. This suggests that aprepitant can be safely integrated into treatment protocols without compromising efficacy or increasing toxicity .

Comparative Efficacy

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cells
In VivoTumor regression in lung carcinoma
Clinical TrialImproved CINV response rates
Drug InteractionMinor changes in drug metabolism

Future Directions

The ongoing exploration of this compound's biological activity suggests potential new applications beyond its current use as an antiemetic. Future research may focus on:

  • Expanded Oncology Applications : Investigating its efficacy across different cancer types and stages.
  • Combination Therapies : Evaluating synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
  • Mechanistic Studies : Further elucidating the molecular pathways influenced by NK-1R antagonism.

Q & A

Q. What preclinical models best predict aprepitant’s efficacy in humans?

  • Answer : Use ferret emesis models (gold standard for CINV research). Administer cisplatin (10 mg/kg) to induce vomiting and compare aprepitant’s ED50 with clinical doses. Validate brain penetration via CSF sampling or autoradiography .

Q. How to ensure reproducibility in aprepitant pharmacokinetic studies?

  • Answer : Adhere to FDA bioanalytical method validation guidelines (e.g., linearity range 1–1000 ng/mL, precision ≤15%). Use stable isotope-labeled internal standards (e.g., aprepitant-d4). Report extraction recovery rates and matrix effects (plasma vs. serum) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R,R)-Aprepitant
Reactant of Route 2
(R,R,R)-Aprepitant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.